molecular formula C18H13ClN2O5 B2995033 N-(2-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide CAS No. 887348-22-3

N-(2-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Cat. No.: B2995033
CAS No.: 887348-22-3
M. Wt: 372.76
InChI Key: OCEPAXIERAOHDI-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H13ClN2O5 and its molecular weight is 372.76. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Evaluation : A study by Ravula et al. (2016) focused on the synthesis of novel pyrazoline derivatives, which are structurally related to N-(2-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide. These compounds showed significant in vivo anti-inflammatory and in vitro antibacterial activity, highlighting their potential as therapeutic agents (Ravula et al., 2016).

  • Photochemical Reactions : Karminski-Zamola and Bajić (1989) synthesized carboxamides of furan and thiophene derivatives using UV oxidative irradiation. This research contributes to understanding the chemical behavior of furan carboxamides under photochemical conditions, which is crucial for their application in photochemistry and drug design (Karminski-Zamola & Bajić, 1989).

  • Antibacterial Activities : Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide and its analogs, demonstrating their effective in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. This study highlights the potential of these compounds in addressing antibiotic resistance (Siddiqa et al., 2022).

  • Pharmacokinetics and Metabolism : Midgley et al. (2007) investigated the pharmacokinetics and metabolism of DB289, a prodrug related to this compound, providing insights into its bioavailability and metabolic pathways. This research is crucial for the development of effective drugs based on this compound (Midgley et al., 2007).

  • Synthesis and Antimicrobial Activity : Devi et al. (2010) synthesized 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides and investigated their antimicrobial and antioxidant activities. This study contributes to the development of new antimicrobial agents (Devi et al., 2010).

  • Antimicrobial and Antioxidant Activity : Dias et al. (2015) reported on the synthesis and in vitro antimicrobial activities of new organotin(IV) carboxylates derived from a Schiff base related to the chemical structure of interest. Their findings provide valuable insights into the antimicrobial potential of these compounds (Dias et al., 2015).

  • Electrophilic Addition to Furan Rings : Benati et al. (1988) explored the electrophilic addition of phenylnitrenes to furan rings, which is relevant for understanding the reactivity of compounds like this compound (Benati et al., 1988).

Properties

IUPAC Name

N-(2-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O5/c1-25-11-6-7-12(15(10-11)21(23)24)16-8-9-17(26-16)18(22)20-14-5-3-2-4-13(14)19/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEPAXIERAOHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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